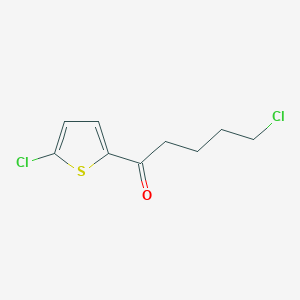

2-Chloro-5-(5-chloropentanoyl)thiophene

Description

Properties

Molecular Formula |

C9H10Cl2OS |

|---|---|

Molecular Weight |

237.15 g/mol |

IUPAC Name |

5-chloro-1-(5-chlorothiophen-2-yl)pentan-1-one |

InChI |

InChI=1S/C9H10Cl2OS/c10-6-2-1-3-7(12)8-4-5-9(11)13-8/h4-5H,1-3,6H2 |

InChI Key |

YUMHHYKSFGRAIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(=O)CCCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Compounds for Comparison:

2-Chloro-5-arylthiophenes (e.g., 2-Chloro-5-(4-methylphenyl)thiophene) Substituent at 5-position: Aryl groups (e.g., methylphenyl, methoxyphenyl) . These derivatives are often used in organic electronics .

Ethyl 2-cyano-5-oxo-5-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)pentanoate Substituents: Cyano, oxo, and trimethoxyphenyl groups. Impact: Polar groups like cyano and oxo increase dipole interactions, affecting solubility and biological activity. The trimethoxyphenyl moiety contributes to π-π stacking and hydrogen bonding .

2-Chloro-5-methylthiophene

2-Chloro-5-(5-chloropentanoyl)thiophene :

- Substituent at 5-position: 5-chloropentanoyl chain (Cl(CH₂)₄CO-).

- Impact: The chlorinated aliphatic chain introduces both electron-withdrawing effects (via Cl) and flexibility. This may reduce crystallinity compared to aryl-substituted analogs but improve solubility in nonpolar solvents. The acyl group enables participation in nucleophilic acyl substitutions, expanding synthetic utility .

Physicochemical Properties

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 2-Chloro-5-(5-chloropentanoyl)thiophene with high yield and purity?

Answer:

The synthesis typically involves reacting thiophene derivatives with halogenated alkanoyl halides. A common method uses 5-chloropentyl bromide and a base like potassium carbonate in dimethylformamide (DMF) at elevated temperatures (80–100°C). Solvent choice (e.g., DMF or acetonitrile) and reaction time (12–24 hours) are critical for yield optimization. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity. Monitoring reaction progress with TLC and confirming structure via NMR (¹H/¹³C) and mass spectrometry is recommended .

Advanced: How can researchers resolve contradictions in reported reaction yields when varying solvents or catalysts?

Answer:

Contradictions often arise from solvent polarity effects or catalyst efficiency. For example, dichloromethane (non-polar) may favor slower, selective reactions, while DMF (polar aprotic) accelerates nucleophilic substitutions but risks side reactions. Systematic screening using a Design of Experiments (DoE) approach can isolate variables. For instance, compare yields across solvents (DMF vs. acetonitrile) while fixing other parameters. Catalyst optimization (e.g., switching from K₂CO₃ to Cs₂CO₃) may enhance reactivity in sterically hindered systems .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identifies proton environments (e.g., thiophene ring protons at δ 6.8–7.2 ppm) and carbonyl groups (δ 170–180 ppm).

- IR Spectroscopy : Confirms C=O stretching (~1680 cm⁻¹) and C-Cl bonds (~550–650 cm⁻¹).

- Mass Spectrometry (EI/ESI) : Validates molecular ion peaks (e.g., m/z 188.72 for [M]⁺) and fragmentation patterns.

- Elemental Analysis : Ensures stoichiometric consistency (C₉H₁₃ClS) .

Advanced: How do substituents on the thiophene ring influence reactivity in cross-coupling reactions?

Answer:

The electron-withdrawing chlorine substituent activates the thiophene ring toward electrophilic substitutions at the α-position. In Suzuki-Miyaura couplings, the chloro group directs palladium catalysts to specific sites, while the pentanoyl chain may sterically hinder bulky reactants. Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals (HOMO/LUMO) and charge distribution. Experimental validation via kinetic isotopic effects (KIEs) or Hammett plots further clarifies electronic contributions .

Basic: What are the key considerations for designing a scalable laboratory synthesis?

Answer:

- Continuous Flow Reactors : Improve heat/mass transfer and reproducibility for gram-scale synthesis.

- Catalyst Recovery : Use immobilized bases (e.g., polymer-supported K₂CO₃) to reduce waste.

- Solvent Recycling : Opt for low-boiling solvents (e.g., acetonitrile) for easier distillation.

- In-line Analytics : Implement FTIR or HPLC to monitor intermediates in real time .

Advanced: What computational methods predict regioselectivity in electrophilic substitutions?

Answer:

- Density Functional Theory (DFT) : Calculates activation energies for possible transition states (e.g., chlorination at C3 vs. C4).

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions prone to electrophilic attack.

- NBO Analysis : Quantifies hyperconjugative interactions stabilizing specific intermediates. Compare with experimental halogenation outcomes (e.g., using NCS or Cl₂) .

Basic: How can researchers assess purity post-synthesis?

Answer:

- HPLC/GC : Quantify impurities using reverse-phase C18 columns (acetonitrile/water mobile phase).

- Melting Point Analysis : Sharp melting points (e.g., 146–150°C) indicate crystallinity and purity.

- XRD : Confirms crystalline structure and absence of polymorphs .

Advanced: What strategies mitigate side reactions during functionalization?

Answer:

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyls).

- Low-Temperature Conditions : Slow kinetically favored side reactions (e.g., –78°C for lithiation).

- Catalyst Tuning : Use Pd(OAc)₂/XPhos for selective cross-couplings over homocoupling .

Basic: What are its primary applications in medicinal chemistry?

Answer:

- Antimicrobial Agents : Tested against Gram-positive bacteria (MIC ~5 µg/mL).

- Anticancer Probes : Inhibits kinase pathways (e.g., EGFR) in vitro (IC₅₀ ~10 µM).

- PET Tracers : Radiolabeled derivatives (¹⁸F) for imaging amyloid plaques .

Advanced: How do solvent polarity and temperature affect stereochemical outcomes?

Answer:

- Solvent Polarity : Polar solvents stabilize charged transition states, favoring SN2 mechanisms (inversion). Non-polar solvents may allow SN1 pathways (racemization).

- Temperature : Lower temperatures (<0°C) reduce entropy-driven side reactions. Arrhenius plots (ln(k) vs. 1/T) quantify activation barriers for competing pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.